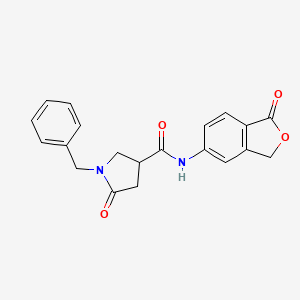

1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide

Description

The compound 1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a benzyl group at position 1 of the pyrrolidone ring and an amide linkage to a 1-oxo-1,3-dihydro-2-benzofuran-5-yl moiety.

Properties

Molecular Formula |

C20H18N2O4 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

1-benzyl-5-oxo-N-(1-oxo-3H-2-benzofuran-5-yl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H18N2O4/c23-18-9-14(11-22(18)10-13-4-2-1-3-5-13)19(24)21-16-6-7-17-15(8-16)12-26-20(17)25/h1-8,14H,9-12H2,(H,21,24) |

InChI Key |

QYIZYTSLEVGYTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)C(=O)OC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

Introduction of the Benzofuran Moiety: The benzofuran moiety can be introduced through a Friedel-Crafts acylation reaction, where a benzofuran derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Attachment of the Benzyl Group: The benzyl group can be attached via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer properties of derivatives related to this compound. For example:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Studies : A study demonstrated that similar compounds showed promising results in inhibiting tumor growth in xenograft models, suggesting potential for further development as anticancer agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

- In Vitro Studies : Tests against various bacterial strains have shown that it possesses significant antibacterial activity.

- Application in Pharmaceuticals : Its potential use as an antimicrobial agent in drug formulations is being explored.

Synthetic Routes

The synthesis of 1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide involves several steps:

- Starting Materials : The synthesis typically begins with readily available benzofuran derivatives and pyrrolidine.

- Reactions : Key reactions include condensation and cyclization processes that lead to the formation of the desired compound.

- Yield and Purification : The final product is purified using techniques such as recrystallization or chromatography.

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Ongoing research aims to establish its efficacy as a chemotherapeutic agent.

- Infection Control : Its antimicrobial properties could lead to new treatments for bacterial infections, particularly in an era of rising antibiotic resistance.

Mechanism of Action

The mechanism of action of 1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several related molecules, including:

1-benzyl-5-oxo-N-[4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide (CAS: 2640957-70-4, ): Replaces the benzofuran group with a quinazolinone ring. Includes a prop-2-yn-1-ylsulfanyl substituent, introducing sulfur and alkyne functionalities. Higher molecular weight (432.49 g/mol vs. ~393.39 g/mol for the target compound, inferred).

1-methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9, ):

- Simplifies the scaffold to a pyrrolidine carboxylic acid without benzyl or benzofuran groups.

- Contains a carboxylic acid instead of a carboxamide, increasing polarity and water solubility.

2-chloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide ():

- Shares the benzofuran-5-yl group but replaces the pyrrolidine carboxamide with a chloroacetamide .

- Smaller molecular weight (225.63 g/mol vs. ~393.39 g/mol for the target compound).

Physicochemical Properties

Functional Group Analysis

- Benzofuran vs. Quinazolinone: The benzofuran group (target and ) contributes aromaticity and moderate lipophilicity, while the quinazolinone () introduces hydrogen-bonding sites via its nitrogen atoms.

- Alkyne and Thioether () : The propynylsulfanyl group may enable click chemistry modifications or disulfide bonding in drug design.

Research and Application Insights

- Compound: The sulfur-containing alkyne and quinazolinone ring suggest utility in kinase or protease inhibition studies, where such motifs are common .

- Compound : The carboxylic acid group may serve as a precursor for prodrugs or metal-chelating agents .

- Compound : The chloroacetamide’s electrophilic nature makes it a candidate for covalent binding assays or antimicrobial screening .

Biological Activity

1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, antifungal, antiviral, and neuroprotective activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₅H₁₅N₃O₃

- Molecular Weight : 285.30 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Research has indicated that pyrrolidine derivatives exhibit significant antibacterial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, a study reported that certain pyrrolidine derivatives demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Example A | S. aureus | 0.0039 |

| Example B | E. coli | 0.025 |

Antifungal Activity

The antifungal potential of pyrrolidine derivatives has also been explored. Compounds structurally related to 1-benzyl-5-oxo-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)pyrrolidine have shown promising results against fungal pathogens, with some exhibiting complete inhibition of growth in specific concentrations .

Antiviral Activity

Recent studies have highlighted the antiviral efficacy of similar compounds against various viruses. For instance, derivatives have been tested for their ability to inhibit replication of the herpes simplex virus (HSV) and other viral pathogens, showcasing IC₅₀ values that indicate significant antiviral activity .

| Virus | Compound Tested | IC₅₀ (μM) |

|---|---|---|

| Herpes Simplex Virus | Example C | 50.1 |

| Tobacco Mosaic Virus | Example D | 28 |

Neuroprotective Effects

The neuroprotective properties of pyrrolidine derivatives are gaining attention due to their potential role in treating neurodegenerative diseases. Some studies suggest that these compounds can modulate neurotransmitter systems and exhibit protective effects against neuronal damage .

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled study, a series of pyrrolidine derivatives were synthesized and evaluated for their antibacterial activity against clinical isolates of E. coli. The compound exhibited potent activity with an MIC comparable to established antibiotics .

Case Study 2: Antiviral Screening

A screening of various pyrrolidine derivatives for antiviral activity revealed that one derivative significantly reduced HSV replication at low concentrations, indicating its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.